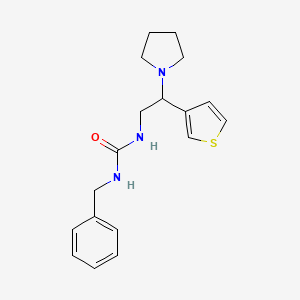

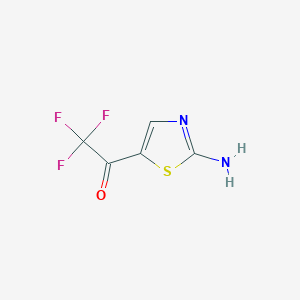

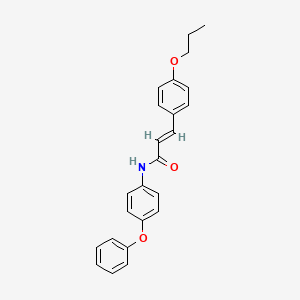

3-(Adamantane-1-carbonylamino)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Adamantane-1-carbonylamino)-1-benzofuran-2-carboxamide” is a compound that involves adamantane derivatives. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The molecule can be described as the fusion of three cyclohexane rings .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .

Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The molecular structure of 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea has been characterized by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Physical And Chemical Properties Analysis

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . The infrared absorption spectrum of adamantane is relatively simple because of the high symmetry of the molecule .

Scientific Research Applications

Catalytic Synthesis Applications

- Catalytic Synthesis of N-Aryladamantane-1-carboxamides : This compound is synthesized using adamantane-1-carboxylic acid and aromatic amines, indicating its application in the development of novel carboxamides with potential pharmaceutical significance (Shishkin et al., 2020).

Synthesis of Novel Derivatives

- Synthesis of Benzimidazole and Oxadiazole Derivatives : It's used in synthesizing benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives, all bearing the adamantane moiety. This indicates its role in creating new compounds with potential biological activities (Soselia et al., 2020).

Environmental Impact Studies

- Genotoxicity in Marine Mussels : A study on diamondoid-related structures, including adamantane carboxylic acid, showed genetic damage in trout hepatocytes, suggesting its environmental impact and relevance in ecotoxicology studies (Dissanayake et al., 2016).

Polymer Science Applications

- Synthesis of New Polyamides : Adamantane derivatives are used in synthesizing new polyamides, indicating their application in developing high-performance materials with specific thermal and mechanical properties (Chern et al., 1998).

Molecular Recognition Studies

- Molecular Recognition Assembler : The compound demonstrates adaptability in its hydrogen-bonding subunits, making it a versatile assembler in molecular recognition studies. This is significant in the field of supramolecular chemistry (Karle et al., 1997).

Soluble Epoxide Hydrolase Inhibitors

- Use in Medicinal Therapeutics : Studies on soluble epoxide hydrolase inhibitors highlight the potential of adamantane derivatives in medicinal applications (Scholz et al., 2019).

Preparation of Functionalized Adamantanes

- Bridgehead Fluorine Substitution : This highlights its use in synthesizing functionalized adamantanes, which are important for designing medicinal therapeutics (Jasys et al., 2000).

Gas Adsorption and Separation

- CO2 Capture and Separation : The compound is used in creating materials for adsorptive separation of CO2, addressing global warming and optimization of industrial processes (Dey et al., 2017).

Mechanism of Action

Future Directions

Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . There is a growing interest in materials chemistry in the use of diamondoids for diamond formation . This is an area of research that is expected to continue to grow in the future.

properties

IUPAC Name |

3-(adamantane-1-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c21-18(23)17-16(14-3-1-2-4-15(14)25-17)22-19(24)20-8-11-5-12(9-20)7-13(6-11)10-20/h1-4,11-13H,5-10H2,(H2,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTCHNVETJHJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)

![N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2607495.png)